7-chloro-1H-indazole-5-carbonitrile CAS 1031417-56-7 chemical properties
7-chloro-1H-indazole-5-carbonitrile CAS 1031417-56-7 chemical properties
An In-Depth Technical Guide to 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7) in Medicinal Chemistry
As a Senior Application Scientist, I frequently encounter specialized chemical building blocks that serve as the architectural foundation for next-generation therapeutics. 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7) is one such highly functionalized scaffold. Widely utilized in the synthesis of spiroketone-based Acetyl-CoA Carboxylase (ACC) inhibitors, this compound bridges the gap between raw chemical synthesis and targeted metabolic modulation.
This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols for its application in pharmaceutical R&D.
Physicochemical Profiling & Structural Rationale
The structural anatomy of 7-chloro-1H-indazole-5-carbonitrile is deliberately designed for late-stage functionalization. The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to act as a bioisostere for indole and benzimidazole rings while offering superior hydrogen-bonding capabilities within enzyme active sites.
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C7-Chlorine Substitution : The chlorine atom at the 7-position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent indazole NH. This electronic tuning enhances the hydrogen-bond donor capacity of the NH group, a critical interaction for binding within the ACC enzyme pocket. Furthermore, the halogen provides steric shielding, improving the metabolic stability of the ring against cytochrome P450-mediated oxidation.
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C5-Carbonitrile Group : The nitrile group serves as a highly stable, atom-efficient precursor. It acts as a synthetic handle that can be cleanly hydrolyzed to a carboxylic acid, providing the necessary functional group for subsequent amide couplings with complex spirocyclic amines.
Table 1: Quantitative Physicochemical Data Data synthesized from and reference standards.
| Property | Value |
| CAS Number | 1031417-56-7 |
| Molecular Formula | C8H4ClN3 |
| Molecular Weight | 177.59 g/mol |
| Monoisotopic Mass | 177.00937 Da |
| InChIKey | RVEABSZATGDAHO-UHFFFAOYSA-N |
| Predicted XlogP | 2.3 |
| Physical Form | Solid / Powder |
| Predicted CCS [M+H]+ | 135.5 Ų |
Mechanistic Application: Acetyl-CoA Carboxylase (ACC) Inhibition
In drug development, 7-chloro-1H-indazole-5-carbonitrile is a primary starting material for synthesizing spiroketone acetyl-CoA carboxylase inhibitors. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.
In mammals, ACC exists in two isoforms:
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ACC1 (Cytosolic) : Controls the rate-limiting step in de novo lipogenesis (fatty acid synthesis).
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ACC2 (Mitochondrial) : Produces malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT-1), thereby blocking the transport of fatty acids into the mitochondria for β-oxidation.
Inhibitors derived from the 7-chloro-1H-indazole scaffold effectively block both isoforms. By doing so, they simultaneously halt fat synthesis and promote fat burning, making them prime therapeutic candidates for Type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and obesity.
Fig 1. Mechanism of ACC inhibition modulating lipogenesis and β-oxidation.
Synthetic Workflow & Experimental Protocols
To integrate the indazole core into a larger spirocyclic framework, the carbonitrile group must first be converted into a carboxylic acid. Nitriles are thermodynamically stable; therefore, their hydrolysis requires rigorous conditions. The following protocol is adapted from validated patent literature for ACC inhibitor synthesis (WO2009144554A1).
Protocol: Alkaline Hydrolysis of 7-chloro-1H-indazole-5-carbonitrile
Objective: Complete conversion of the C5-nitrile to 7-chloro-1H-indazole-5-carboxylic acid for downstream amide coupling.
Causality & Experimental Rationale: We utilize Potassium Hydroxide (KOH) in a mixed aqueous-organic solvent system. Ethanol is selected to solvate the hydrophobic indazole ring, while water dissolves the KOH and provides the necessary hydroxide nucleophiles. Because the resulting carboxylic acid and the indazole NH will both be deprotonated under these conditions, a large stoichiometric excess of base (5+ equivalents) is mandatory to drive the reaction to completion.
Step-by-Step Methodology:
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Solvation : Dissolve 250 mg (1.41 mmol) of 7-chloro-1H-indazole-5-carbonitrile in 15 mL of a 3:1 ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.
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Base Addition : Add 395 mg (7.04 mmol, 5.0 eq) of KOH to the stirring solution.
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Primary Reflux : Heat the mixture to reflux (approx. 85°C) for 3 hours. Note: At this stage, the intermediate primary amide is formed.
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Solvent Distillation : Allow the majority of the ethanol to distill off. Rationale: Removing the organic solvent forces the intermediate into the aqueous phase and raises the boiling point of the remaining mixture, providing the thermal energy required to hydrolyze the resistant amide intermediate.
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Secondary Reflux : Add an additional 614 mg of KOH to the aqueous mixture and continue heating at reflux overnight.
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Workup & Isolation :
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Cool the reaction to room temperature.
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Wash the aqueous layer with diethyl ether (2 x 15 mL) to extract any unreacted organic impurities. Discard the organic layer.
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Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~3. The 7-chloro-1H-indazole-5-carboxylic acid will precipitate as a white/off-white solid.
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Filter the precipitate, wash with cold water, and dry under high vacuum.
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Self-Validating Analytical System: The success of this protocol is self-validated via LC-MS. The starting material exhibits an [M+H]+ peak at m/z 178.0. The reaction is deemed complete when this peak entirely disappears, replaced by the carboxylic acid product peak at m/z 197.0 [M+H]+.
Fig 2. Synthetic workflow from 7-chloro-1H-indazole-5-carbonitrile to spiroketone inhibitors.
Safety and Handling
As with all highly functionalized nitrile and halogenated heteroaromatics, strict laboratory safety protocols must be observed. According to standard Safety Data Sheets (SDS), 7-chloro-1H-indazole-5-carbonitrile carries the following hazard classifications:
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H302 / H312 / H332 : Harmful if swallowed, in contact with skin, or if inhaled.
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H315 / H319 : Causes skin irritation and serious eye irritation.
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H335 : May cause respiratory irritation.
Handling Directives : All manipulations, especially the weighing of the dry powder and the refluxing steps, must be conducted inside a certified chemical fume hood. Personnel must wear standard PPE (P280), including nitrile gloves, safety goggles, and a lab coat.
References
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PubChemLite / Université du Luxembourg . "7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3) Structural and Collision Cross Section Data." PubChemLite. Available at:[Link][1]
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Corbett, J. W., et al. "Spiroketone acetyl-coa carboxylase inhibitors." World Intellectual Property Organization, WO2008065508A1. Available at:[2]
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Pfizer Inc. "N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors." World Intellectual Property Organization, WO2009144554A1. Available at:[3]
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Bagley, S. W., et al. "Synthesis of 7-Oxo-dihydrospiro[indazole-5,4′-piperidine] Acetyl-CoA Carboxylase Inhibitors." The Journal of Organic Chemistry, ACS Publications. Available at:[Link][4]
